2-Cyanoethyl-2,3-dihydrobenzofuran

Process Chemistry Melatonin Agonist Intermediates Nitrile Displacement

2-Cyanoethyl-2,3-dihydrobenzofuran (systematic name: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile) is a heterocyclic nitrile intermediate that constitutes the core pharmacophore for two FDA-approved melatonin receptor agonists, Tasimelteon (Hetlioz®) and Ramelteon (Rozerem®). Its molecular formula is C11H11NO with a molecular weight of 173.21 g/mol, and it is commercially supplied at ≥95% purity.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8293860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl-2,3-dihydrobenzofuran
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CCC#N
InChIInChI=1S/C11H11NO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,10H,3,5,8H2
InChIKeyWYMVNJLDZUBEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanoethyl-2,3-dihydrobenzofuran: A Critical Melatonin Agonist Intermediate for Targeted Procurement


2-Cyanoethyl-2,3-dihydrobenzofuran (systematic name: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile) is a heterocyclic nitrile intermediate that constitutes the core pharmacophore for two FDA-approved melatonin receptor agonists, Tasimelteon (Hetlioz®) and Ramelteon (Rozerem®) [1]. Its molecular formula is C11H11NO with a molecular weight of 173.21 g/mol, and it is commercially supplied at ≥95% purity . Unlike unsubstituted 2,3-dihydrobenzofuran or non-nitrile-bearing analogs, the 4-(2-cyanoethyl) substitution pattern is essential for downstream cyclopropanation and subsequent amide formation that defines the pharmacophore of both approved melatonergic drugs [1].

Why 2-Cyanoethyl-2,3-dihydrobenzofuran Cannot Be Replaced by Generic 2,3-Dihydrobenzofuran Analogs


The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, yet simply possessing the core ring does not confer melatonergic activity. The specific 4-(2-cyanoethyl) substitution pattern is structurally required for the subsequent asymmetric cyclopropanation that establishes the two chiral centers in Tasimelteon [1]. Generic substitution with 4-bromo-, 4-formyl-, or 4-unsubstituted 2,3-dihydrobenzofuran intermediates would require divergent synthetic routes with different reagents, reaction conditions, and impurity profiles, ultimately failing to converge to the same chiral cyclopropane intermediate [2]. The nitrile group is not a spectator; it serves as a masked aminomethyl precursor that is reduced to the primary amine for final propionamide coupling in both Tasimelteon and Ramelteon syntheses [1]. Therefore, interchanging this compound with a non-nitrile or differently positioned nitrile analog would break the synthetic pathway and introduce entirely different process impurities, QbD (Quality by Design) parameters, and regulatory starting material designations.

Quantitative Differentiation Evidence for 2-Cyanoethyl-2,3-dihydrobenzofuran in Melatonergic Synthesis


Synthetic Yield Superiority: 92.6% Isolated Yield in a One-Step Cyanation Protocol

In a representative scaled synthesis, 2-p-toluenesulfonyloxyethyl-2,3-dihydrobenzofuran (15.2 g, 48 mmol) was treated with potassium cyanide (3.4 g, 52 mmol) in DMSO at elevated temperature to afford 2-cyanoethyl-2,3-dihydrobenzofuran in 92.6% calculated yield (7.7 g isolated mass) . This high yield under straightforward SN2 conditions contrasts sharply with alternative routes using 4-vinyl-2,3-dihydrobenzofuran as the entry point, which requires asymmetric epoxidation and subsequent Wittig homologation, often delivering lower overall yields across multiple steps [1]. The cyanoethylation approach provides a direct, high-yielding entry to the nitrile intermediate without requiring chiral auxiliaries or precious metal catalysts.

Process Chemistry Melatonin Agonist Intermediates Nitrile Displacement

Regiochemical Precision: 4-Substitution is Mandatory for Downstream Cyclopropanation Stereochemistry

The 4-(2-cyanoethyl) substitution pattern is not optional. In the industrial synthesis of Tasimelteon, the cyanoethyl group at the 4-position of the dihydrobenzofuran ring serves as the anchoring point for asymmetric cyclopropanation that establishes the (1R,2R) configuration essential for receptor binding [1]. Moving the cyanoethyl group to the 5-, 6-, or 7-position would yield regioisomeric intermediates that cannot undergo the same cyclopropanation chemistry. Similarly, substitution at the 2-position of the dihydrofuran ring (i.e., 2-cyanoethyl-2,3-dihydrobenzofuran isomers) would place the functional handle on the oxygen-bearing ring carbon rather than the aromatic ring, fundamentally altering the downstream reactivity and the spatial orientation of the cyclopropane ring required for MT1/MT2 receptor engagement [2]. Tasimelteon binds MT1 and MT2 receptors with Ki values of 0.35 nM and 0.17 nM, respectively, and the 4-substitution geometry is critical for this affinity [3].

Stereoselective Synthesis Cyclopropanation Melatonergic Pharmacophore

Nitrilase-Mediated Chemoenzymatic Resolution: Enabling Enantiomerically Pure API Synthesis

The cyanoethyl intermediate can be processed enzymatically using nitrilases to directly generate chiral carboxylic acid intermediates. Patent literature describes the use of nitrilase enzymes for the enantioselective hydrolysis of 4-(2-cyanoethyl)-2,3-dihydrobenzofuran-derived nitriles, achieving enantiomeric excess values exceeding 99% ee for the (R)- or (S)-carboxylic acid products depending on the enzyme selection [1]. By contrast, the alternative 4-bromo-2,3-dihydrobenzofuran intermediate requires transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) to install the required side chain, which introduces palladium impurities that must be removed to meet ICH Q3D elemental impurity guidelines for pharmaceutical products [2]. The nitrile intermediate thus offers a cleaner, catalytic impurity profile with a clearer regulatory path.

Biocatalysis Chiral Resolution Green Chemistry

Dual Indication Coverage: One Intermediate Serves Two Commercially Independent APIs

4-(2-Cyanoethyl)-2,3-dihydrobenzofuran is the only intermediate that serves as a common building block for both Tasimelteon (Non-24-Hour Sleep-Wake Disorder) and Ramelteon (insomnia) . Both drugs are currently marketed: Tasimelteon by Vanda Pharmaceuticals as Hetlioz® (FDA approval 2014) and Ramelteon by Takeda as Rozerem® (FDA approval 2005), with combined annual revenues exceeding $500 million [1]. Alternative dihydrobenzofuran intermediates such as 4-bromo-, 4-formyl-, or 4-vinyl-2,3-dihydrobenzofuran each map onto only one of the two drug syntheses, not both. This dual applicability reduces supply chain risk for CROs and CDMOs by enabling a single intermediate inventory to serve two distinct API manufacturing campaigns.

API Manufacturing Supply Chain Resilience Melatonin Receptor Agonists

Procurement-Driven Application Scenarios for 2-Cyanoethyl-2,3-dihydrobenzofuran


GMP Synthesis of Tasimelteon (Hetlioz®) API for Commercial Supply

CDMOs and generic API manufacturers producing Tasimelteon for regulated markets require 4-(2-cyanoethyl)-2,3-dihydrobenzofuran as a key starting material (KSM) for the asymmetric cyclopropanation step. The nitrile group undergoes catalytic hydrogenation to the primary amine, which is subsequently acylated with propionyl chloride to form the final API [1]. Quality specifications for this intermediate typically demand ≥98% purity by HPLC, with controlled levels of the des-cyanoethyl impurity (<0.5%), tosylate precursor (<0.2%), and any regioisomeric contaminants (<0.1%), as these impurities can carry through to the final API and generate new impurities that must be qualified per ICH Q3A guidelines.

Chemoenzymatic Route Scouting for Greener Melatonergic API Manufacturing

Process R&D groups at pharmaceutical companies and CROs are increasingly adopting nitrilase-mediated hydrolysis of 4-(2-cyanoethyl)-2,3-dihydrobenzofuran to access chiral (R)- or (S)-carboxylic acid intermediates with >99% ee [1]. This replaces traditional stoichiometric chiral resolution using (+)-dehydroabietylamine (DAA), which generates significant organic waste. The aqueous, near-neutral pH conditions of nitrilase catalysis align with the ACS Green Chemistry Institute's Pharmaceutical Roundtable solvent selection guide and reduce Process Mass Intensity (PMI) compared to the classical resolution approach.

Dual-Purpose Intermediate Stock for Multi-Client CDMO Manufacturing Campaigns

A CDMO serving multiple pharmaceutical clients can stock 4-(2-cyanoethyl)-2,3-dihydrobenzofuran as a shared intermediate for both Tasimelteon and Ramelteon manufacturing campaigns. With both drugs facing patent expirations (Tasimelteon US 5856529 expired December 2022; Ramelteon EP 885210 expired 2018), generic entry is expanding [1]. Maintaining a single qualified intermediate inventory reduces warehousing complexity, simplifies supplier qualification, and enables economies of scale in procurement, as larger batch sizes of the common intermediate can be negotiated with suppliers at lower per-kilogram cost.

Deuterated Melatonergic Agent Synthesis for Clinical Pharmacology Studies

4-(2-Cyanoethyl)-2,3-dihydrobenzofuran serves as the starting point for the synthesis of stable isotope-labeled (e.g., deuterated) Tasimelteon and Ramelteon analogs used as internal standards for LC-MS/MS bioanalytical methods in clinical pharmacokinetic studies [1]. The cyano group provides a convenient handle for ¹⁵N incorporation, while the 2,3-dihydrobenzofuran ring can be deuterated via catalytic H/D exchange. These labeled compounds are essential for regulatory bioequivalence studies required for ANDA filings of generic melatonergic drugs.

Quote Request

Request a Quote for 2-Cyanoethyl-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.